molecular formula C16H14N4O3S B2883698 N-(4-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 697294-72-7

N-(4-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2883698
CAS No.: 697294-72-7
M. Wt: 342.37
InChI Key: IVRCYHXRMQLYPC-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (molecular formula: C₁₆H₁₄N₄O₃S; monoisotopic mass: 342.078661 Da) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-3-yl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 4-methoxyphenyl group, contributing to its structural uniqueness .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-22-13-6-4-12(5-7-13)18-14(21)10-24-16-20-19-15(23-16)11-3-2-8-17-9-11/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRCYHXRMQLYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the oxadiazole intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions, acid or base catalysts for cyclization reactions.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors, such as G-protein coupled receptors or ion channels.

    Disruption of Cellular Processes: Interfering with cellular processes, such as DNA replication or protein synthesis, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name / ID Oxadiazole Substituent Acetamide N-Substituent Core Heterocycle Key Structural Features
Target Compound Pyridin-3-yl 4-Methoxyphenyl 1,3,4-Oxadiazole Methoxy group enhances lipophilicity
CDD-934506 4-Methoxyphenyl 4-Nitrophenyl 1,3,4-Oxadiazole Nitro group for electron-withdrawing effects
7d (Thiadiazole derivative) 2-(4-Methoxyphenyl) 2-Fluorophenoxy 1,3,4-Thiadiazole Fluorine enhances cytotoxicity
6f 4-Chlorophenyl 4-Fluorophenyl 1,3,4-Oxadiazole Chloro and fluoro for antimicrobial activity
KA3 Pyridin-4-yl 4-Chlorophenyl 1,2,4-Triazole Triazole core with pyridine interaction

Antimicrobial Activity

  • Target Compound: Limited direct data, but structurally similar compounds (e.g., CDD-934506) show activity against Mycobacterium tuberculosis .
  • Compound 6f : Exhibited potent antimicrobial activity (MIC: 8 µg/mL against S. aureus), attributed to the 4-chlorophenyl and 4-fluorophenyl groups enhancing membrane penetration.
  • Compound 6o : Active against E. coli (MIC: 16 µg/mL), with reduced hemolytic toxicity compared to standard drugs.
  • N-Phenyl Derivatives : 3,4,5-Trimethoxyphenyl-substituted oxadiazoles showed broad-spectrum antifungal activity (e.g., 80% inhibition against C. albicans).

Anticancer Activity

  • Thiadiazole Derivative 7d : Demonstrated exceptional cytotoxicity against Caco-2 cells (IC₅₀: 1.8 µM), surpassing 5-fluorouracil (IC₅₀: 2.5 µM). The 2-fluorophenoxy group likely enhances DNA intercalation.
  • Triazole Derivatives : Compounds with electron-withdrawing groups (e.g., KA3, KA4) showed moderate anticancer activity via kinase inhibition.

Enzyme Inhibition

  • PyrG/PanK Inhibition : CDD-934506 targeted M. tuberculosis enzymes PyrG and PanK, disrupting nucleotide biosynthesis (IC₅₀: <10 µM).

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups : Nitro (CDD-934506) and chloro (6f) substituents enhance antimicrobial and antitubercular activities by improving target binding .

Methoxy Groups : The 4-methoxyphenyl group in the target compound may improve bioavailability but reduce potency compared to nitro-substituted analogues .

Heterocycle Core : Thiadiazole derivatives (e.g., 7d) show higher cytotoxicity than oxadiazoles, likely due to increased metabolic stability .

Bulkier Substituents : Diphenylmethyl groups () reduce activity, possibly due to steric hindrance limiting target interaction .

Biological Activity

N-(4-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, a compound with a complex molecular structure, has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Structural Characteristics

The compound features several critical structural components:

  • Methoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Pyridinyl moiety : Known for its role in various pharmacological activities.
  • 1,3,4-Oxadiazole ring : Associated with anticancer and antimicrobial properties.

The molecular formula is C16H16N4O2SC_{16}H_{16}N_4O_2S, with a molecular weight of approximately 326.4 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Anticancer Activity : The 1,3,4-oxadiazole scaffold is recognized for its anticancer properties. Studies have shown that derivatives of this scaffold can inhibit key enzymes involved in cancer cell proliferation, such as:
    • Thymidylate synthase
    • Histone deacetylase (HDAC)
    • Telomerase
    These enzymes are crucial for DNA synthesis and repair, making them prime targets for anticancer therapies .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains. The presence of the pyridine and oxadiazole groups contributes to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
  • Anti-inflammatory Effects : Some studies suggest that compounds containing the oxadiazole moiety can exhibit anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of thymidylate synthase and HDAC
AntimicrobialDisruption of cell membranes
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Anticancer Screening : A study evaluated the anticancer activity of this compound against various cancer cell lines using standard protocols from the National Cancer Institute (NCI). The results indicated moderate cytotoxicity against leukemia and breast cancer cell lines at concentrations around 10 µM .
  • Antimicrobial Evaluation : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was more effective than standard antibiotics at certain concentrations .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of oxadiazole derivatives. For instance:

  • Hybridization with other pharmacophores has been shown to improve binding affinity to biological targets.
  • Molecular docking studies suggest that the compound's unique structure allows for effective interaction with specific enzymes involved in cancer progression.

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